molecular formula C7H11N3O B3010404 1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199573-29-8

1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B3010404
CAS No.: 2199573-29-8
M. Wt: 153.185
InChI Key: GGEMXGKZXHCKGW-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with methyl and prop-2-en-1-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    1,3-dimethyl-1H-1,2,4-triazole: A similar compound with different substituents.

    4,5-dihydro-1H-1,2,4-triazol-5-one: A compound with a similar core structure but different substituents.

Uniqueness

1,3-dimethyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and prop-2-en-1-yl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dimethyl-4-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-5-10-6(2)8-9(3)7(10)11/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMXGKZXHCKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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